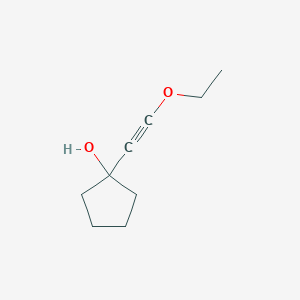

1-(2-Ethoxyethynyl)cyclopentanol

Description

1-(2-Ethoxyethynyl)cyclopentanol is a cyclopentanol derivative featuring an ethoxyethynyl substituent (-OCH₂C≡CH) at the 1-position of the cyclopentane ring. While direct references to this compound are absent in the provided evidence, cyclopentanol derivatives are widely recognized for their versatility in organic synthesis, pharmaceuticals, and industrial applications. Cyclopentanol itself serves as a solvent, fragrance intermediate, and precursor to fine chemicals due to its hydroxyl group and five-membered ring structure . The ethoxyethynyl group in this compound likely enhances its reactivity in click chemistry or cross-coupling reactions, making it valuable in synthetic organic chemistry.

Properties

IUPAC Name |

1-(2-ethoxyethynyl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-11-8-7-9(10)5-3-4-6-9/h10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJASHPACNLBOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC#CC1(CCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Ethoxyethynyl)cyclopentanol can be achieved through several synthetic routes. One common method involves the addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for these reactions include a temperature range of 333.15 to 353.15 K for the addition-esterification and 323.15 to 343.15 K for the transesterification . Industrial production methods typically involve similar reaction conditions but on a larger scale to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Ethoxyethynyl)cyclopentanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: The ethoxyethynyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the ethoxy group under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Ethoxyethynyl)cyclopentanol has a wide range of applications in scientific research:

Biology: This compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: It is used in the production of perfumes, dyes, and as a solvent for various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyethynyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The ethoxyethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall biochemical processes within cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs of cyclopentanol derivatives, emphasizing substituent differences and their implications:

Biological Activity

1-(2-Ethoxyethynyl)cyclopentanol is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 100144-59-0

- Molecular Formula : CHO

- Molecular Weight : 166.22 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to exhibit pharmacological effects through the following mechanisms:

- Interaction with Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular processes.

- Receptor Modulation : It might interact with neurotransmitter receptors, affecting signaling pathways related to mood regulation and cognitive function.

- Antioxidant Activity : Preliminary studies suggest that the compound could possess antioxidant properties, potentially protecting cells from oxidative stress.

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Metabolic Pathways : It may participate in metabolic processes that involve the conversion of substrates into energy or other metabolites.

- Signal Transduction : The compound could influence signal transduction pathways, impacting cellular responses to external stimuli.

In Vitro Studies

Recent studies have investigated the effects of this compound on various cell lines. Key findings include:

- Cell Proliferation : Research indicated that the compound can modulate cell proliferation rates in certain cancer cell lines, suggesting potential anti-cancer properties.

- Apoptosis Induction : The compound has been shown to induce apoptosis in tumor cells, which may contribute to its therapeutic potential.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic efficacy of this compound:

- Efficacy in Tumor Models : In murine models of cancer, administration of the compound resulted in significant tumor size reduction compared to control groups.

- Safety Profile : Toxicology assessments indicated a favorable safety profile at therapeutic doses, with minimal adverse effects observed.

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study 1 : A study on its effects on breast cancer cell lines demonstrated a dose-dependent reduction in cell viability, supporting its role as a potential anti-cancer agent.

- Case Study 2 : Research involving neuroprotective effects showcased its ability to enhance cognitive function in animal models subjected to neurotoxic agents.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Potential anti-cancer agent | Modulates apoptosis and cell proliferation |

| 3-(Hydroxymethyl)piperidin-1-yl-acetic acid | Neuroprotective effects | Involved in neurotransmitter modulation |

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1H-pyrazole | Anti-inflammatory properties | Selective COX inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.